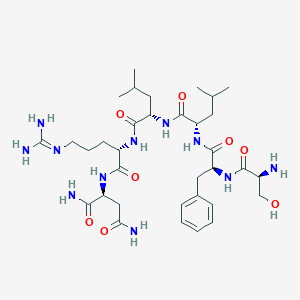

6S-Hydroxy-palonosétron

Vue d'ensemble

Applications De Recherche Scientifique

6S-Hydroxy-Palonosetron has several scientific research applications:

Chemistry: It is used as a reference compound in analytical chemistry to study the metabolism of Palonosetron.

Biology: The compound is studied for its biological activity and potential therapeutic effects.

Medicine: Research focuses on its role in preventing chemotherapy-induced nausea and vomiting.

Industry: It is used in the pharmaceutical industry for the development of antiemetic drugs.

Mécanisme D'action

Target of Action

6S-Hydroxy-palonosetron, also known as Unii-G5GT4PN0X7 or UNII-G5GT4PN0X7, is a selective serotonin 5-HT3 receptor antagonist . The primary targets of this compound are the 5-HT3 receptors present both centrally in the medullary chemoreceptor zone and peripherally in the gastrointestinal (GI) tract .

Mode of Action

The antiemetic activity of 6S-Hydroxy-palonosetron is brought about through the inhibition of 5-HT3 receptors . By blocking these receptors, it prevents the binding of serotonin, a neurotransmitter involved in triggering nausea and vomiting .

Pharmacokinetics

The pharmacokinetics of palonosetron, the parent compound of 6S-Hydroxy-palonosetron, have been studied. After administration, plasma palonosetron concentrations reached maximum values at 3-5 hours . The plasma elimination half-life for palonosetron was approximately 40-50 hours . These properties suggest that 6S-Hydroxy-palonosetron may have similar pharmacokinetic characteristics, contributing to its bioavailability and efficacy.

Result of Action

The primary result of 6S-Hydroxy-palonosetron’s action is the prevention and treatment of chemotherapy-induced nausea and vomiting (CINV) . It is particularly effective in controlling delayed CINV, which appears more than 24 hours after the first dose of a course of chemotherapy .

Analyse Biochimique

Biochemical Properties

6S-Hydroxy-palonosetron is involved in biochemical reactions as a metabolite of Palonosetron . It interacts with the 5-HT3 receptors, which are proteins located in the central nervous system and gastrointestinal tract . The nature of these interactions involves the binding of 6S-Hydroxy-palonosetron to these receptors, inhibiting their function .

Cellular Effects

The effects of 6S-Hydroxy-palonosetron on various types of cells and cellular processes are primarily related to its role in preventing chemotherapy-induced nausea and vomiting . It influences cell function by blocking the action of serotonin, a neurotransmitter involved in the initiation of nausea and vomiting, at the 5-HT3 receptors .

Molecular Mechanism

6S-Hydroxy-palonosetron exerts its effects at the molecular level through its interaction with the 5-HT3 receptors . It binds tightly in a conformation of minimum energy . This binding interaction inhibits the function of the 5-HT3 receptors, thereby preventing the initiation of the vomiting reflex .

Temporal Effects in Laboratory Settings

The effects of 6S-Hydroxy-palonosetron over time in laboratory settings have been observed in the context of its use in preventing chemotherapy-induced nausea and vomiting . It has been found to be well-tolerated, with no dose–response effect evident for the incidence or intensity of adverse events .

Dosage Effects in Animal Models

In animal models, the effects of 6S-Hydroxy-palonosetron vary with different dosages . The lowest effective doses of Palonosetron, from which 6S-Hydroxy-palonosetron is derived, have been identified as 3 and 10 µg/kg .

Metabolic Pathways

6S-Hydroxy-palonosetron is involved in the metabolic pathways of Palonosetron . It is metabolized via CYP enzymes to relatively inactive metabolites . The enzymes involved in its metabolism include CYP1A2, 2D6, and 3A4 .

Transport and Distribution

The transport and distribution of 6S-Hydroxy-palonosetron within cells and tissues are likely to be similar to that of Palonosetron, given that it is a metabolite of this compound . Specific details regarding its transporters or binding proteins, and effects on its localization or accumulation are not currently available.

Subcellular Localization

The subcellular localization of 6S-Hydroxy-palonosetron is not explicitly documented in the available literature. Given its role as a metabolite of Palonosetron and the latter’s mechanism of action, it is likely that 6S-Hydroxy-palonosetron may be found in areas where 5-HT3 receptors are present, such as the central nervous system and gastrointestinal tract .

Méthodes De Préparation

The synthesis of 6S-Hydroxy-Palonosetron involves several steps, starting from the parent compound, Palonosetron. The synthetic route typically includes hydroxylation reactions under specific conditions to introduce the hydroxyl group at the 6S position

Analyse Des Réactions Chimiques

6S-Hydroxy-Palonosetron undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

6S-Hydroxy-Palonosetron is unique compared to other similar compounds due to its specific hydroxylation at the 6S position. Similar compounds include:

Palonosetron: The parent compound without the hydroxyl group.

Granisetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Ondansetron: A widely used antiemetic drug with a similar mechanism of action.

These compounds share similar therapeutic uses but differ in their chemical structures and specific receptor interactions.

Propriétés

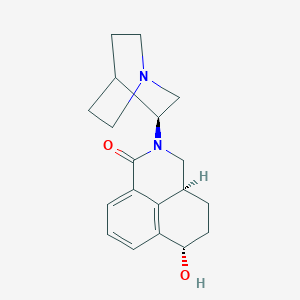

IUPAC Name |

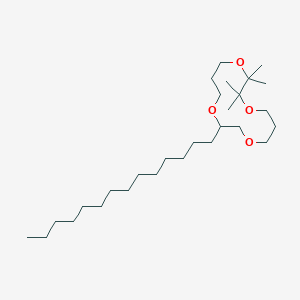

(3aS,6S)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c22-17-5-4-13-10-21(16-11-20-8-6-12(16)7-9-20)19(23)15-3-1-2-14(17)18(13)15/h1-3,12-13,16-17,22H,4-11H2/t13-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDXMUXWGXFPLG-XYPHTWIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C3C1CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C3[C@H]1CN(C(=O)C3=CC=C2)[C@@H]4CN5CCC4CC5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848074-08-8 | |

| Record name | 6S-Hydroxy-palonosetron | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0848074088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6S-HYDROXY-PALONOSETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G5GT4PN0X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6Z)-6-[[[3-(furan-2-yl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B124514.png)

![Ethyl 6,7-difluoro-1-methyl-4-oxo-1,4-dihydro-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate](/img/structure/B124525.png)

![5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl methanesulfonate](/img/structure/B124530.png)

![1-((1R,3S,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone](/img/structure/B124538.png)